molecular formula C11H10F3N3O2 B1216518 3-(4-(3-(Trifluoromethyl)-3H-diazirin-3-yl)phenyl)alanine CAS No. 95758-95-5

3-(4-(3-(Trifluoromethyl)-3H-diazirin-3-yl)phenyl)alanine

Cat. No. B1216518
CAS RN: 95758-95-5
M. Wt: 273.21 g/mol
InChI Key: HRGXDARRSCSGOG-MRVPVSSYSA-N
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Description

3-(4-(3-(Trifluoromethyl)-3H-diazirin-3-yl)phenyl)alanine, also known as TFA-diazirine or TFA-DA, is a chemical compound that has gained popularity in scientific research due to its ability to crosslink and label proteins. TFA-diazirine is a derivative of the amino acid phenylalanine, and its unique structure allows it to be incorporated into proteins during synthesis, providing a powerful tool for studying protein-protein interactions and protein function.

Mechanism Of Action

3-(4-(3-(Trifluoromethyl)-3H-diazirin-3-yl)phenyl)alaninee works by crosslinking proteins through the formation of covalent bonds between the diazirine moiety and nearby amino acid residues. Upon exposure to UV light, the diazirine moiety undergoes a photochemical reaction, forming a highly reactive carbene intermediate that can covalently bond to nearby amino acid residues. This crosslinking allows researchers to study protein-protein interactions and protein function in vivo and in vitro.

Biochemical And Physiological Effects

3-(4-(3-(Trifluoromethyl)-3H-diazirin-3-yl)phenyl)alaninee has no known biochemical or physiological effects on cells or organisms when used in concentrations typically employed in scientific research. It is a non-toxic and non-reactive compound that is well-tolerated by cells and organisms.

Advantages And Limitations For Lab Experiments

The advantages of using 3-(4-(3-(Trifluoromethyl)-3H-diazirin-3-yl)phenyl)alaninee in lab experiments include its ability to selectively label and crosslink proteins, its non-toxic and non-reactive nature, and its compatibility with a wide range of experimental techniques. However, the limitations of using 3-(4-(3-(Trifluoromethyl)-3H-diazirin-3-yl)phenyl)alaninee include its relatively high cost, the need for specialized equipment to perform photo-crosslinking experiments, and the potential for non-specific labeling or crosslinking of proteins.

Future Directions

There are many potential future directions for the use of 3-(4-(3-(Trifluoromethyl)-3H-diazirin-3-yl)phenyl)alaninee in scientific research. One direction is the development of new methods for selective labeling and crosslinking of specific protein domains or regions. Another direction is the use of 3-(4-(3-(Trifluoromethyl)-3H-diazirin-3-yl)phenyl)alaninee in conjunction with other labeling or crosslinking techniques to study protein-protein interactions and protein function in greater detail. Additionally, the use of 3-(4-(3-(Trifluoromethyl)-3H-diazirin-3-yl)phenyl)alaninee in live-cell imaging experiments could provide valuable insights into protein dynamics and function in vivo.

Synthesis Methods

3-(4-(3-(Trifluoromethyl)-3H-diazirin-3-yl)phenyl)alaninee can be synthesized using a multi-step process starting from commercially available starting materials. The synthesis involves the protection of the amino and carboxylic acid groups of phenylalanine, followed by the introduction of the trifluoromethyl-diazirine moiety through a nucleophilic substitution reaction. The final step involves the deprotection of the amino and carboxylic acid groups to yield pure 3-(4-(3-(Trifluoromethyl)-3H-diazirin-3-yl)phenyl)alaninee.

Scientific Research Applications

3-(4-(3-(Trifluoromethyl)-3H-diazirin-3-yl)phenyl)alaninee has been widely used in scientific research to study protein-protein interactions, protein structure, and protein function. It can be incorporated into proteins during synthesis, allowing researchers to selectively label and crosslink specific proteins. 3-(4-(3-(Trifluoromethyl)-3H-diazirin-3-yl)phenyl)alaninee labeling has been used to identify protein-protein interaction sites, map protein topology, and study protein conformational changes.

properties

IUPAC Name

(2R)-2-amino-3-[4-[3-(trifluoromethyl)diazirin-3-yl]phenyl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10F3N3O2/c12-11(13,14)10(16-17-10)7-3-1-6(2-4-7)5-8(15)9(18)19/h1-4,8H,5,15H2,(H,18,19)/t8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRGXDARRSCSGOG-MRVPVSSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(C(=O)O)N)C2(N=N2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C[C@H](C(=O)O)N)C2(N=N2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10F3N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80914818
Record name 4-[3-(Trifluoromethyl)-3H-diaziren-3-yl]phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80914818
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-(3-(Trifluoromethyl)-3H-diazirin-3-yl)phenyl)alanine

CAS RN

95758-95-5
Record name 3-(4-(3-(Trifluoromethyl)-3H-diazirin-3-yl)phenyl)alanine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0095758955
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-[3-(Trifluoromethyl)-3H-diaziren-3-yl]phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80914818
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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